

# Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

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## Spectroscopic Data of 2-Hydroxybutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxybutanamide**. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic information. It is intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

## Chemical Structure and Properties

- IUPAC Name: **2-hydroxybutanamide**[\[1\]](#)
- Molecular Formula:  $C_4H_9NO_2$ [\[1\]](#)
- Molecular Weight: 103.12 g/mol [\[1\]](#)
- CAS Number: 1113-58-2[\[1\]](#)

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The table below lists the predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **2-Hydroxybutanamide**.

Adduct	Predicted $m/z$
$[M+H]^+$	104.0706
$[M+Na]^+$	126.0526
$[M-H]^-$	102.0560
$[M+NH_4]^+$	121.0972
$[M+K]^+$	142.0265
$[M+H-H_2O]^+$	86.0606

Table 1: Predicted mass spectrometry data for **2-Hydroxybutanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **2-Hydroxybutanamide** are not readily available in public databases, the following tables outline the predicted  $^1H$  and  $^{13}C$  NMR chemical shifts. These predictions are based on the known chemical environment of the protons and carbons in the molecule.

### 3.1. Predicted $^1H$ NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (CH <sub>3</sub> )	0.9 - 1.0	Triplet (t)	7.0 - 8.0
H-2 (CH <sub>2</sub> )	1.6 - 1.8	Multiplet (m)	-
H-3 (CH)	4.0 - 4.2	Triplet (t) or Doublet of Doublets (dd)	5.0 - 7.0
H-4 (OH)	2.0 - 4.0 (variable)	Broad Singlet (br s)	-
H-5 (NH <sub>2</sub> )	6.5 - 7.5 (variable)	Broad Singlet (br s)	-

Table 2: Predicted <sup>1</sup>H NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

### 3.2. Predicted <sup>13</sup>C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (CH <sub>3</sub> )	10 - 15
C-2 (CH <sub>2</sub> )	25 - 35
C-3 (CH-OH)	70 - 80
C-4 (C=O)	175 - 185

Table 3: Predicted <sup>13</sup>C NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Hydroxybutanamide**.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H (Alcohol)	3550 - 3200	Strong, Broad
N-H (Amide)	3500 - 3300	Medium, Broad (two bands for primary amide)
C-H (Alkyl)	2950 - 2850	Medium to Strong
C=O (Amide I)	1690 - 1630	Strong
N-H bend (Amide II)	1650 - 1550	Medium
C-O (Alcohol)	1260 - 1000	Strong

Table 4: Predicted IR absorption bands for **2-Hydroxybutanamide**.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **2-Hydroxybutanamide**.

### 5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry 5 mm NMR tube.<sup>[2][3]</sup> For <sup>13</sup>C NMR, a higher concentration of 50-100 mg may be required.<sup>[2]</sup> Ensure the sample is fully dissolved and free of any particulate matter.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C spectra at room temperature. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## 5.2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## 5.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
- Data Analysis: The resulting spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ). The accurate mass measurements are used to determine the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 2-Hydroxybutanamide | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
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